Product packaging for 2-Hydroxy-2-phenylacetamide(Cat. No.:CAS No. 4410-31-5)

2-Hydroxy-2-phenylacetamide

Cat. No.: B186557
CAS No.: 4410-31-5
M. Wt: 151.16 g/mol
InChI Key: MAGPZHKLEZXLNU-UHFFFAOYSA-N
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Description

2-Hydroxy-2-phenylacetamide is a salicylic acid derivative that presents significant promise in biomedical research, particularly for its pronounced anti-inflammatory and anti-cancer properties. Studies have demonstrated its efficacy in ameliorating inflammation in an adjuvant-induced arthritic (AIA) rat model, where it significantly inhibited paw edema and reduced serum levels of key pro-inflammatory cytokines such as IL-1β and TNF-α [citation2]. Its anti-arthritic activity is further linked to the suppression of Toll-like receptors (TLR-2 and TLR-4), which are crucial recognition structures in the immune response [citation8]. Beyond inflammation, this compound also exhibits a protective effect against doxorubicin-induced nephrotoxicity in rats, improving functional and histopathological markers of kidney damage while modulating the tissue's inflammatory profile [citation3]. In oncology research, this compound has shown potent antitumor effects against human breast cancer cells (MCF-7) by inducing apoptosis and arresting the cell cycle at the G0/G1 phase. This apoptotic activity is associated with an increased Bax/Bcl-2 ratio [citation5]. Furthermore, research in glioblastoma (GBM) models indicates that it can act synergistically with Temozolomide, significantly enhancing apoptosis in U87 cells through the upregulation of active Caspase-3 [citation7]. These multifaceted mechanisms make this compound a valuable compound for exploring new therapeutic strategies in autoimmune diseases, cancer, and drug-induced organotoxicity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B186557 2-Hydroxy-2-phenylacetamide CAS No. 4410-31-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGPZHKLEZXLNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID901318287
Record name Mandelamide
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Molecular Weight

151.16 g/mol
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CAS No.

4410-31-5
Record name Mandelamide
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Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 2 Phenylacetamide

Conventional and Modern Synthetic Routes for 2-Hydroxy-2-phenylacetamide

The synthesis of this compound and its derivatives is frequently achieved through condensation reactions, a fundamental class of reactions in organic chemistry that involves the joining of two molecules with the elimination of a small molecule, such as water.

A primary route involves the amide condensation of R-mandelic acid with an appropriate amine. For instance, the synthesis of (R)-2-hydroxy-N-(4-nitrophenylethyl)-2-phenylacetamide, an intermediate for the drug Mirabegron, is accomplished by reacting R-mandelic acid and p-nitroacetoamine at high temperatures in a solvent like xylene. google.com Another approach involves the acylation of an amine with a derivative of mandelic acid. The synthesis of the racemic form of 2-hydroxy-N,N-dimethyl-2-phenylacetamide can be performed through the condensation of methyl 2-phenyl-2-hydroxyacetate with dimethylamine (B145610) under basic conditions, achieving a yield of 65–70%. vulcanchem.com

Modern advancements have introduced enzyme-catalyzed condensation reactions. Immobilized penicillin G acylase has been used to facilitate the direct condensation between (±)-2-hydroxy-2-phenylethylamine and acyl donors like phenylacetic acid. nih.gov This enzymatic method can achieve nearly quantitative transformation (over 99%) even in the presence of high concentrations of organic cosolvents. nih.gov Another patented method for synthesizing the Mirabegron intermediate involves an esterification reaction of R-mandelic acid with triphosgene (B27547) to create a lactide intermediate, which then undergoes an acylation reaction with 4-nitrophenylethylamine. patsnap.com This two-step process, starting with a condensation, provides a feasible route for industrial production. patsnap.com

ReactantsProductMethodYield
R-Mandelic acid, p-Nitroacetoamine(R)-2-hydroxy-N-(4-nitrophenylethyl)-2-phenylacetamideAmide condensation at high temperatureNot specified
Methyl 2-phenyl-2-hydroxyacetate, DimethylamineRacemic 2-hydroxy-N,N-dimethyl-2-phenylacetamideCondensation under basic conditions65-70% vulcanchem.com
(±)-2-hydroxy-2-phenylethylamine, Phenylacetic acidCorresponding amideEnzyme-catalyzed condensation (Penicillin G acylase)>99% nih.gov
R-Mandelic acid, Triphosgene, then 4-Nitrophenylethylamine(R)-2-hydroxy-N-(4-nitrophenylethyl)-2-phenylacetamideTwo-step condensation/acylationNot specified

The stereochemistry of this compound is critical, particularly for its applications in pharmacology, as different enantiomers often exhibit distinct biological activities. Consequently, several stereoselective synthetic methods have been developed to produce enantiomerically pure forms of this compound and its derivatives.

Enzymatic and microbial reductions are prominent methods for achieving high enantioselectivity. The reduction of 2-oxo-2-phenylacetamide using an actively fermenting mutant of Saccharomyces cerevisiae yields optically pure (R)-(-)-2-hydroxy-2-phenylacetamide. researchgate.net Similarly, penicillin G acylase has been utilized in the enantioselective synthesis of phenylacetamides. nih.gov The enantioselectivity of this enzyme-catalyzed condensation was found to be highly dependent on the acyl donor used. While using phenylacetic acid resulted in low enantioselectivity, employing (S)-mandelic acid as the acyl donor at 4°C led to an enantiomeric ratio (E value) greater than 100, producing (2S,2'S)-N-(2'-hydroxy-2'-phenyl)-2-hydroxyphenylacetamide with a diastereomeric excess higher than 98%. nih.gov

Asymmetric hydrogenation using chiral catalysts is another powerful technique. The hydrogenation of chirally unstable 2-substituted 3-oxo carboxylic esters using BINAP-Ru(II) complex catalysts allows for the selective production of one of four possible stereoisomers. researchgate.net This process, known as dynamic kinetic resolution, relies on the rapid in-situ racemization of the starting material and efficient chiral recognition by the catalyst. researchgate.net For the synthesis of (2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide, N-methoxy-N-methyl-2-oxo-2-phenylacetamide can be hydrogenated using a Ru/(S)-SegPhos complex to achieve a 94.7% enantiomeric excess (ee).

Specific analogues of this compound are synthesized for various research purposes, often as precursors or intermediates. The synthesis of N-hydroxy-N-alkyl-2-phenylacetamides is typically achieved by reacting phenylacetyl chloride with the corresponding N-alkylhydroxylamine hydrochloride.

For example, N-Benzyl-N-hydroxy-2-phenylacetamide was prepared by reacting N-benzyl hydroxylamine (B1172632) hydrochloride with phenylacetyl chloride. The reaction yielded an off-white solid with an 80% yield. thieme-connect.com

Similarly, N-Hydroxy-N-methyl-2-phenylacetamide was synthesized using N-methylhydroxylamine hydrochloride and phenylacetyl chloride, resulting in an off-white crystalline solid with a 64% yield. thieme-connect.com

A general procedure for these syntheses involves the dropwise addition of the acyl chloride to a solution of the hydroxylamine hydrochloride and a base, such as aqueous sodium hydroxide, in a suitable solvent system at a controlled temperature.

CompoundStarting MaterialsYieldPhysical Appearance
N-Benzyl-N-hydroxy-2-phenylacetamideN-benzyl hydroxylamine hydrochloride, Phenylacetyl chloride80% thieme-connect.comOff-white solid thieme-connect.com
N-Hydroxy-N-methyl-2-phenylacetamideN-methylhydroxylamine hydrochloride, Phenylacetyl chloride64% thieme-connect.comOff-white crystalline solid thieme-connect.com

The core structure of this compound is a versatile scaffold for synthesizing derivatives with potential pharmacological activity. Modifications are made to explore structure-activity relationships and to develop new therapeutic agents.

One area of investigation is the development of antimycobacterial agents. A series of 2-hydroxy-N-(4-oxo-2-substituted phenyl-1,3-thiazolidin-3-yl)-2-phenylacetamides were synthesized through the cyclocondensation of 2-hydroxy-2-phenyl-N'-[(substitutedphenyl)methylene]acetohydrazides with mercaptoalkanoic acids. acgpubs.org These compounds were screened for their inhibitory activity against Mycobacterium tuberculosis. Notably, compound 7 in the series, N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2-phenylacetamide, exhibited the highest inhibition (98%) against the H37Rv strain. acgpubs.org

Another significant application is in the design of muscarinic receptor antagonists. Based on the structure of an active metabolite of a prototype M3 receptor antagonist, a novel series of (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides was designed and synthesized. acs.orgacs.org These compounds were developed as potential treatments for urinary tract disorders and irritable bowel syndrome. The synthesis involved the coupling reaction of (2R)-2-[(1R)-3,3-difuluorocyclopentyl]-2-hydroxy-2-phenylacetic acid with various substituted 4-aminopiperidines. acs.org This research led to the discovery of an analogue with high selectivity for the M3 receptor over the M2 receptor, which is desirable for reducing potential side effects. acs.orgacs.org

Derivative ClassSynthetic ApproachPharmacological TargetExample Compound
1,3-Thiazolidin-4-onesCyclocondensation of acetohydrazides with mercaptoalkanoic acidsMycobacterium tuberculosis acgpubs.orgN-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2-phenylacetamide acgpubs.org
Substituted PiperidinesCoupling reaction of a chiral acid with substituted aminopiperidinesMuscarinic M3 Receptor acs.orgacs.org(2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide evitachem.com

Chemical Reactions and Reactivity of this compound

The amide functional group in this compound and related phenylacetamides is susceptible to hydrolysis, a chemical reaction in which water is used to break down the compound. This reaction typically occurs under acidic or basic conditions.

The hydrolysis of the amide bond in phenylacetamides results in the formation of the corresponding carboxylic acid and amine (or ammonia). evitachem.com For example, a related compound, N-(pentan-2-yl)-2-phenylacetamide, can be hydrolyzed under acidic or basic conditions to yield phenylacetic acid and the corresponding amine. evitachem.com This reactivity is a general characteristic of the amide functional group.

In a biological context, the hydrolysis of precursor compounds can lead to the formation of this compound. It has been proposed that certain nitrile glycosides can be hydrolyzed to their corresponding amides, such as (R)-2-hydroxy-2-phenylacetamide, which can then cross the cell membrane of cancer cells. nih.govfigshare.com The subsequent intracellular environment can then influence the balance between the amide and its hydrolyzed form, the carboxylic acid. nih.gov

Intramolecular Nucleophilic Acyl Substitution Involving this compound

Intramolecular nucleophilic acyl substitution reactions involving derivatives of this compound are crucial for the synthesis of various heterocyclic compounds. A notable example is the formation of 2H-1,4-benzoxazin-3-(4H)-ones. This transformation is achieved through a palladium-catalyzed intramolecular C-O bond formation. The process typically starts with a precursor, such as an N-substituted this compound derivative, where a suitable leaving group is present on the N-aryl substituent.

For instance, the reaction of N-(2-bromophenyl)-2-hydroxy-N-methyl-2-phenylacetamide, a derivative of this compound, can be subjected to palladium-catalyzed cyclization to yield the corresponding benzoxazinone. rsc.org The reaction often employs a palladium catalyst, such as Pd(dba)₂, and a phosphine (B1218219) ligand, like P(tBu)₃, in the presence of a base. The intramolecular nucleophilic attack of the hydroxyl group onto the amide carbonyl carbon, facilitated by the catalyst, leads to the formation of the heterocyclic ring system.

Another relevant transformation is the Truce-Smiles rearrangement, which involves an intramolecular nucleophilic aromatic substitution. researchgate.net While not a direct cyclization of this compound itself, derivatives can be designed to undergo this rearrangement. For example, arylsulfonamides can react with phenylacetyl chlorides in a tandem acylation-Smiles rearrangement to produce benzhydryl derivatives. acs.org This reaction proceeds via the initial formation of an N-acylsulfonamide, which then undergoes an intramolecular aryl migration.

Derivatization Strategies for Enhancing Biological Activity of this compound

The core structure of this compound serves as a versatile template for the synthesis of derivatives with enhanced biological activities. Various strategies are employed to modify the parent molecule to improve its pharmacological properties, such as receptor selectivity and metabolic stability.

One approach involves the introduction of different substituents on the phenyl ring or the amide nitrogen. For example, in the development of muscarinic M₃ receptor antagonists, a series of (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides were synthesized. acs.org This derivatization, replacing a cyclopentylphenylacetic acid group, was found to improve selectivity for M₃ over M₂ receptors. acs.org Further modifications, such as introducing a hydrophilic group into the phenyl ring, were performed to enhance in vitro metabolic stability. acs.org

Another strategy focuses on creating derivatives for specific therapeutic targets. For instance, the synthesis of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile, a derivative, has been explored for its potential biological activities. The hydroxyl group in these derivatives is crucial as it can form hydrogen bonds with biological targets, potentially increasing binding affinity and efficacy.

The following table summarizes some derivatization strategies and their outcomes:

Parent Scaffold Derivatization Strategy Target/Application Observed Outcome Reference
This compoundIntroduction of a 3,3-difluorocyclopentyl groupMuscarinic M₃ Receptor AntagonistImproved selectivity for M₃ over M₂ receptors acs.org
This compoundIntroduction of a hydrophilic group on the phenyl ringMuscarinic M₃ Receptor AntagonistEnhanced in vitro metabolic stability acs.org
This compoundSynthesis of 2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrilePotential biological activitiesHydroxyl group enhances hydrogen-bonding capacity

Impurity Profiling and Control in this compound Synthesis

Identification and Characterization of Process-Related Impurities

The synthesis of this compound and its derivatives can lead to the formation of various process-related impurities. These impurities can arise from starting materials, intermediates, or side reactions occurring during the synthesis. Thorough identification and characterization of these impurities are critical for ensuring the quality and safety of the final product, particularly in pharmaceutical applications.

In the context of the synthesis of Mirabegron, a drug that contains the (R)-2-hydroxy-2-phenylethylamino moiety, several potential impurities have been identified. googleapis.com These can include stereoisomers, such as the (S)-isomer of the final compound, as well as byproducts from various reaction steps. goldncloudpublications.com For example, impurities can be formed during the reduction of a nitro group or the coupling of different intermediates. googleapis.comgoldncloudpublications.com

Common analytical techniques used for the identification and characterization of impurities include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. googleapis.comgoogle.com Chiral HPLC is particularly important for separating and quantifying enantiomeric impurities. googleapis.comgoldncloudpublications.com

A study on the synthesis of Mirabegron highlighted several process-related impurities, which are detailed in the table below. googleapis.com

Impurity Name Structure/Description Potential Origin Reference
Impurity-A(R)-2-(2-Amino-thiazol-5-yl)-N-[4-[2-(2-hydroxy-2-phenyl-ethylamino)-ethyl]-phenyl]-acetamideIsomer of MirabegronSide reaction during synthesis
Impurity-B(R)-2-[(2-Hydroxy-2-phenyl-ethyl)-[2-(4-nitro-phenyl)-ethyl]-amino]-1-phenyl-ethanolByproduct from intermediate stepsIncomplete reaction or side reaction
Impurity-C(R)-2-(2-Amino-thiazol-5-yl)-N-(4-[2-[bis-(2-hydroxy-2-phenyl-ethyl)-amino]-ethyl]-phenyl)-acetamideOver-alkylation productSide reaction during synthesis
(S)-MirabegronThe (S)-enantiomer of MirabegronUse of non-enantiopure starting materials or racemizationStarting material impurity or process condition

Development of Purification Techniques for High Purity this compound

Achieving high purity for this compound and its derivatives is essential, and various purification techniques have been developed to remove process-related impurities. The choice of purification method depends on the nature of the compound and the impurities present.

Crystallization is a widely used technique for purifying solid compounds. For instance, a process for purifying mandelic acid N,N-diethylamide (a derivative of this compound) involves the formation of crystalline adducts with calcium halides and water. google.com This method allows for the selective crystallization of the desired compound, leaving impurities in the mother liquor. The adduct can then be treated to release the purified product. google.com

Column chromatography is another powerful technique for separating compounds with different polarities. rsc.org In the synthesis of this compound, column chromatography using a silica (B1680970) gel stationary phase and a solvent system like hexanes/ethyl acetate (B1210297) can be employed to isolate the product from reaction mixtures. rsc.org

For pharmaceutical-grade materials, more advanced techniques may be necessary. A patent for the preparation of a derivative of this compound describes a purification process that results in a purity of about 99.8% by HPLC. google.com This process involves dissolving the compound in a suitable solvent, such as methanol (B129727), followed by the addition of an anti-solvent like water to precipitate the pure compound. google.com

The following table provides an overview of purification techniques.

Technique Description Application Example Reference
CrystallizationFormation of crystalline adducts with calcium halides to selectively precipitate the desired compound.Purification of mandelic acid N,N-diethylamide. google.com
Column ChromatographySeparation based on differential adsorption of components to a stationary phase.Purification of this compound using a hexanes/ethyl acetate solvent system. rsc.org
RecrystallizationDissolving the crude product in a solvent and then causing it to crystallize out, leaving impurities in the solution.Purifying 2-(2-aminothiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide by dissolving in methanol and adding water. google.com

Advanced Analytical and Spectroscopic Characterization of 2 Hydroxy 2 Phenylacetamide

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR)

Spectroscopic methods are fundamental in determining the molecular structure of 2-Hydroxy-2-phenylacetamide. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are critical for confirming the structural integrity of this compound and its derivatives. For instance, in a derivative, N-benzyl-2-hydroxy-2-phenylacetamide, the ¹H NMR spectrum in DMSO shows a triplet at δ 8.57 for the NH proton, a multiplet between δ 7.19-7.48 for the aromatic protons, a doublet at δ 6.24 for the OH proton, a doublet at δ 4.98 for the CH-OH proton, and a doublet at δ 4.28 for the CH₂ protons. rsc.org The ¹³C NMR spectrum of the same compound exhibits signals at δ 172.21 (amide C=O), δ 141.28 and 139.55 (aromatic carbons), and δ 73.53 (CH-OH). rsc.org

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can validate the molecular weight with high accuracy. For a related compound, N,N-Diethyl-2-hydroxy-2-phenylacetamide, the [M+H]⁺ peak is observed at an m/z of approximately 222.16, which is consistent with its molecular formula C₁₂H₁₇NO₂. The NIST Mass Spectrometry Data Center provides reference spectra for related compounds, which can be used for comparison. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound and its derivatives typically shows characteristic absorption bands for the hydroxyl (O-H) group, the amide carbonyl (C=O) group, and the N-H group. For N,N-Diethyl-2-hydroxy-2-phenylacetamide, the O-H stretch appears in the range of 3200–3500 cm⁻¹, and the C=O stretch is observed around 1650 cm⁻¹. Similarly, for N-benzyl-2-hydroxy-2-phenylacetamide, the IR spectrum shows bands at 3333 cm⁻¹ (NH) and 1710, 1671 cm⁻¹ (C=O). acgpubs.org

Table 1: Spectroscopic Data for this compound Derivatives

Derivative ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹)
N-benzyl-2-hydroxy-2-phenylacetamide rsc.org 8.57 (t, 1H, NH), 7.48–7.19 (m, 8H, Ar-H), 6.24 (d, 1H, OH), 4.98 (d, 1H, CHOH), 4.28 (d, 2H, CH₂) 172.21 (C=O), 141.28, 139.55, 128.11, 127.89, 127.35, 127.07, 126.61, 126.51 (Ar-C), 73.53 (CH-OH), 41.70 (CH₂) 3333 (NH), 1710, 1671 (C=O) acgpubs.org
N-[2-(3-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2-phenylacetamide acgpubs.org 10.35 (s, 1H, CONH), 7.47-7.16 (m, 9H, Ar-H), 6.19 (s, 1H, OH), 5.75 (s, 1H, thiaz. C2-H), 4.95 (s, 1H, CHOH), 3.88-3.69 (d, 2H, thiaz. C5-H) Not Available 3333 (NH), 1710, 1671 (C=O)
N-[2-(4-Fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]-2-hydroxy-2-phenylacetamide acgpubs.org Not Available Not Available 3209 (OH, NH), 1722, 1647 (C=O)

Chromatographic Methods for Purity and Quantitative Analysis (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of a mixture. For the analysis of this compound and its derivatives, reversed-phase HPLC is commonly used. A typical HPLC method involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comgoogle.com For instance, the purity of 2-(2-aminothiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide was determined to be about 99.8% by HPLC. google.com The method can be optimized by adjusting parameters such as the mobile phase composition, pH, flow rate, and detection wavelength to achieve effective separation of the main compound from any impurities. google.com For chiral compounds, such as the enantiomers of this compound, chiral HPLC columns are necessary to separate the different stereoisomers.

Table 2: HPLC Method Parameters for Analysis of Related Compounds

Parameter Method 1 for Mirabegron google.com Method 2 for 2-Hydroxy-N-methyl-N-phenylacetamide sielc.com
Column Octadecylsilane bonded silica (B1680970) Newcrom R1
Mobile Phase Gradient elution with potassium dihydrogen phosphate (B84403) buffer and methanol Acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility)
Detection 220 nm Not specified
Purity Achieved Not specified Not specified

X-ray Diffraction and Crystal Structure Analysis of this compound Derivatives

X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. This information is crucial for understanding the conformation of the molecule and the intermolecular interactions in the solid state.

Table 3: Powder X-ray Diffraction Peaks for a Crystalline Derivative

2-Theta (°) google.comgoogle.com
2.1
4.3
6.4
8.5
17.4
19.3
21.6
24.3
24.8
27.3
31.6
45.4

Thermal Analysis for Polymorphism and Stability Studies (e.g., TGA, DSC)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability and polymorphic behavior of this compound and its derivatives. google.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the thermal stability of a compound and for identifying the loss of volatile components such as water or solvents. For example, the TGA of graphene oxide, used as a catalyst in the amidation of esters, showed an initial weight loss of about 10% around 100°C due to the evaporation of water molecules. rsc.org

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and to study polymorphism. Different polymorphic forms of a compound will have different melting points and may exhibit different thermal events in the DSC thermogram. google.com For example, the DSC thermogram of a crystalline form of 2-(2-aminothiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide monohydrochloride provides a characteristic thermal profile for that specific polymorph. google.com The melting point of N-benzyl-2-hydroxy-2-phenylacetamide has been reported to be 133-134 °C. rsc.org

Table 4: Thermal Analysis Data for Related Compounds

Compound/Material Technique Key Findings Reference
Graphene Oxide TGA ~10% weight loss around 100°C (water vaporization) rsc.org
N-benzyl-2-hydroxy-2-phenylacetamide Melting Point 133-134 °C rsc.org
2-(2-aminothiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide monohydrochloride DSC Provides a characteristic thermogram for the crystalline form google.com

Biological and Pharmacological Investigations of 2 Hydroxy 2 Phenylacetamide

The therapeutic potential of 2-Hydroxy-2-phenylacetamide and its derivatives has been the subject of numerous biological and pharmacological investigations. These studies have explored its effects across a range of activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties, through various in vitro and molecular modeling techniques.

Evaluation of Analgesic Properties

The analgesic potential of N-(2-Hydroxyphenyl) Acetamide (B32628) has been evaluated using models such as the acetic acid-induced writhing test. bohrium.com In these studies, the compound significantly reduced the number of writhes, indicating pain-relieving properties. bohrium.com The effects observed were comparable to those of the standard anti-inflammatory drug, Indomethacin. bohrium.com

Investigation of Anti-inflammatory Effects and Cytokine Modulation

The anti-inflammatory activity of this compound, often referred to as N-(2-hydroxy phenyl) acetamide (NA-2), has been demonstrated through both in vitro assays and the analysis of cytokine modulation. bohrium.comreadersinsight.netresearchgate.net

In vitro anti-inflammatory activity was assessed using the protein denaturation inhibition method, which is significant because protein denaturation is a key cause of inflammation. readersinsight.net N-(2-Hydroxyphenyl) Acetamide demonstrated a significant, concentration-dependent inhibition of heat-induced protein denaturation. bohrium.comreadersinsight.net

Table 1: In Vitro Anti-inflammatory Activity of N-(2-Hydroxyphenyl) Acetamide

Concentration (µg/ml) % Inhibition of Protein Denaturation
100 58.66%
300 69.11%

Data sourced from studies on the inhibition of protein denaturation. readersinsight.net

Investigations into cytokine modulation have revealed that NA-2 can significantly decrease the serum levels of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net Studies on cultured splenocytes from arthritic rats showed that treatment with NA-2 reduced the mRNA expression of these inflammatory mediators. researchgate.net This suggests that the compound exerts its anti-inflammatory effects by suppressing key signaling pathways involved in the inflammatory response. researchgate.net

Assessment of Antimicrobial Activity

Derivatives of this compound have been synthesized and screened for their antimicrobial effects against a variety of bacterial and fungal pathogens. nih.govtubitak.gov.trresearchgate.netesisresearch.org These studies have identified several derivatives with a broad spectrum of activity. nih.gov

For instance, N-(2-hydroxy-4-nitrophenyl)-phenylacetamide derivatives have shown activity against the Gram-positive bacterium Bacillus subtilis and the fungus Candida albicans, both with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. tubitak.gov.tr Other substituted phenylacetamide derivatives have demonstrated efficacy against the Gram-negative bacterium Pseudomonas aeruginosa (MIC 12.5 µg/mL) and the Gram-positive bacterium Staphylococcus aureus (MIC 25 µg/mL). researchgate.netesisresearch.org

Furthermore, a series of novel 2-hydroxy-N-(4-oxo-2-substitutedphenyl-1,3-thiazolidin-3-yl)-2-phenylacetamide derivatives were evaluated for their activity against Mycobacterium tuberculosis H37Rv. One of the compounds exhibited a high inhibition rate of 98% at a concentration of 6.25 μg/mL.

Table 2: Antimicrobial Activity of this compound Derivatives

Derivative Type Microorganism MIC (µg/mL)
N-(2-hydroxy-4-nitrophenyl)-phenylacetamide Bacillus subtilis 12.5
N-(2-hydroxy-4-nitrophenyl)-phenylacetamide Candida albicans 12.5
N-(2-hydroxy-4-substitutedphenyl)phenylacetamide Pseudomonas aeruginosa 12.5
N-(2-hydroxy-4-substitutedphenyl)phenylacetamide Staphylococcus aureus 25

Data compiled from various antimicrobial screening studies. tubitak.gov.trresearchgate.netesisresearch.org

Anticancer and Antineoplastic Activity in Cell Lines

The anticancer potential of this compound and its analogues has been investigated against several human cancer cell lines. nih.gov N-(2-hydroxyphenyl) acetamide (NA-2) demonstrated a potent antitumor effect on the human breast cancer cell line, MCF-7. nih.gov

The study revealed that NA-2 significantly inhibited the growth of MCF-7 cells, with a half-maximal inhibitory concentration (IC₅₀) of 1.65 mM following a 48-hour treatment. nih.gov The mechanism of action was found to involve the arrest of the cell cycle in the G0/G1 phase and the induction of apoptosis, indicated by an enhanced Bax/Bcl-2 ratio. nih.gov Other related phenylacetamide derivatives have also shown cytotoxic effects against various cancer cell lines, including prostate (PC-3), lung (A549), and cervical (HeLa) cancer cells. researchgate.nettandfonline.com

Table 3: Anticancer Activity of N-(2-hydroxyphenyl) acetamide (NA-2)

Cell Line Cancer Type IC₅₀ Value
MCF-7 Breast Cancer 1.65 mM

Data from in vitro cytotoxicity assay against human breast cancer cells. nih.gov

Enzyme Inhibition Studies (e.g., Metalloproteases, Carbonic Anhydrase, MtInhA)

The inhibitory effects of this compound and its derivatives have been explored against several classes of enzymes.

Metalloproteases : Research on related compounds, such as N-Hydroxy-2-phenyl-acetamide, has identified them as metalloprotease inhibitors. biosynth.com These compounds are thought to function by binding to the enzyme's active site, preventing interaction with its natural substrate. biosynth.com

Carbonic Anhydrase (CA) : Carbonic anhydrases are a family of enzymes involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.govmdpi.comscienceopen.commdpi.com Derivatives of phenylacetamide have been synthesized and evaluated as inhibitors of various human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX and hCA XII. nih.govnih.gov

MtInhA : In the context of antimycobacterial activity, molecular modeling studies of 2-hydroxy-N-(4-oxo-2-substituted phenyl-1,3-thiazolidin-3-yl)-2-phenylacetamide derivatives have suggested that their mechanism of action may involve the inhibition of the enzyme MtInhA from Mycobacterium tuberculosis.

Xanthine (B1682287) Oxidase : N-(2-Hydroxyphenyl) Acetamide has been directly tested for its ability to inhibit xanthine oxidase, an enzyme implicated in conditions like gout. The compound showed a dose-dependent inhibitory effect. bohrium.com At a concentration of 300 µg/ml, it produced 21.78% inhibition. bohrium.com

Receptor Binding and Modulation (e.g., Muscarinic Receptors, Slack Potassium Channels, Cannabinoid CB1 Receptor)

The interaction of this compound and its derivatives with various receptors and ion channels represents a key area of pharmacological investigation.

Muscarinic Receptors : A novel series of (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide derivatives were designed as muscarinic M3 receptor antagonists. acs.org One analogue demonstrated a 190-fold selectivity for M3 receptors over M2 receptors, with a Ki (inhibition constant) of 2.8 nM for the M3 receptor. acs.org This highlights the potential for developing highly selective receptor modulators from this chemical scaffold.

Potassium Channels : Potassium channels are crucial for regulating cellular excitability and are considered important therapeutic targets. nih.govphysiology.org While direct studies on this compound are limited, related structures and compounds are known to modulate potassium channel activity. nih.govphysiology.orgmdpi.com For example, endocannabinoids can modulate potassium channels independently of CB1 and CB2 receptors. nih.gov The discovery of inhibitors for specific channels like the SLACK potassium channel from related acetamide scaffolds suggests a potential avenue for future research. mdpi.com

Cannabinoid CB1 Receptor : The cannabinoid receptors CB1 and CB2 are G protein-coupled receptors that modulate neuronal excitability, partly through their coupling to G protein-coupled inward rectifier potassium (GIRK) channels. nih.gov Studies on cannabinoid receptor agonists have revealed complex interactions, where a single compound can act as a receptor agonist at low concentrations and a direct channel blocker at higher concentrations. nih.gov While direct binding data for this compound on cannabinoid receptors is not specified, the broader field of GPCR modulation remains a relevant area for exploration. nih.gov

Sodium Channel Blocker Activity of Phenylacetamides

The phenylacetamide scaffold is a structural feature present in a number of compounds investigated for their activity as sodium channel blockers. sigmaaldrich.cncapes.gov.br Research into the structure-activity relationships of this class of compounds has sought to identify the molecular features that confer potency for blocking voltage-dependent sodium channels. sigmaaldrich.cnsigmaaldrich.comnih.gov

Studies on a series of phenylacetamides related to N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-α-phenylbenzeneacetamide have provided insights into their interaction with type IIA Na+ channels. nih.govacs.org In these investigations, structural modifications were made to the amine and amide alkyl linkage portions of the molecules. nih.govacs.org The findings indicated that a three-carbon spacer between the amide and amine groups is optimal for activity. nih.govacs.org Furthermore, a secondary amide linkage was shown to be preferred. nih.gov The potency of Na+ channel blockade was observed to increase with greater lipophilicity in the amine portion of the molecule. nih.govacs.org The inclusion of a phenyl ring near the amine was also found to enhance inhibitory potency. nih.govacs.org These studies tested the compounds for their ability to inhibit veratridine-stimulated sodium influx in Chinese hamster ovary (CHO) cells that express the target sodium channels. nih.gov

In Vivo Pharmacological Models and Efficacy Studies

The compound this compound has been noted for its potential biological activities, including anti-inflammatory properties. However, specific efficacy studies of this compound in in-vivo models of inflammatory diseases like adjuvant-induced arthritis are not extensively detailed in the available research. A related positional isomer, N-(2-hydroxyphenyl)acetamide (also known as 2-acetamidophenol), has been studied for its anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritic rats. smolecule.comebi.ac.ukncats.ionih.gov This related compound was shown to ameliorate symptoms in the animal model. ncats.ionih.gov

The this compound core structure is present in more complex molecules designed as muscarinic receptor antagonists. nih.gov One such derivative, (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, referred to as compound A, has been evaluated for its ability to inhibit bronchoconstriction. nih.gov Methacholine (B1211447) is a muscarinic agonist that acts on smooth muscle acetylcholine (B1216132) receptors to induce bronchoconstriction and is used in challenge tests to measure airway hyperresponsiveness. medchemexpress.com

In a study using a dog model, orally administered compound A was shown to dose-dependently shift the methacholine concentration-respiratory resistance curves. nih.gov This indicates an inhibitory effect on methacholine-induced bronchoconstriction. nih.gov In a separate assay in rats, the compound inhibited acetylcholine-induced bronchoconstriction. nih.gov

Table 1: Efficacy of a this compound Derivative in Animal Models of Bronchoconstriction

Compound Animal Model Assay Outcome
(2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (Compound A) Dog Methacholine-induced bronchoconstriction Dose-dependently shifted the methacholine concentration-respiratory resistance curves. nih.gov

Derivatives of phenylacetamide have been a focus of research for new anticonvulsant therapies. mdpi.comgoogle.com These compounds have been assessed in established animal seizure models, including the maximal electroshock (MES) test, which is considered a model for tonic-clonic seizures, and the psychomotor 6 Hz seizure model. mdpi.com

A series of hybrid compounds, 2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamides, demonstrated broad-spectrum anticonvulsant activity in both the MES and 6 Hz seizure models in mice. mdpi.com One of the most potent compounds from this series, designated as compound 30, showed significant efficacy in these models. mdpi.com Other research has explored α-phenyl-substituted acetamide and lactam derivatives, noting their broad activity in models of medically refractory epilepsy. google.com

Table 2: Anticonvulsant Activity of a Phenylacetamide Derivative

Compound Series Animal Model Seizure Test Finding
2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetamides Mouse Maximal Electroshock (MES) Compound 30 demonstrated an ED₅₀ of 45.6 mg/kg. mdpi.com

Mechanisms of Action of this compound

The pharmacological effects of this compound and its derivatives are attributed to their interactions with specific biological targets and pathways. The core structure, containing a phenyl ring, a hydroxyl group, and an amide function, is crucial for binding affinity and reactivity.

Muscarinic Receptor Antagonism : For the derivative (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (compound A), the mechanism underlying its inhibition of bronchoconstriction is its activity as a muscarinic receptor antagonist. nih.gov Binding assays using cloned human muscarinic receptors showed that this compound has a high affinity for the M₃ receptor subtype (Ki = 2.8 nM) and a significantly lower affinity for the M₂ receptor subtype (Ki = 540 nM), demonstrating a 540-fold selectivity for M₃ over M₂ receptors. nih.gov This M₃ selectivity is critical for its effects on airway smooth muscle while minimizing cardiac side effects associated with M₂ receptor blockade. nih.gov

Ion Channel Inhibition : The anticonvulsant activity of certain phenylacetamide derivatives has been linked to the modulation of ion channels. mdpi.com Studies on a potent anticonvulsant, a (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivative (compound 30), suggest that its most plausible mechanism of action involves the inhibition of calcium currents mediated by Cav1.2 (L-type) channels. mdpi.com

Toll-like Receptor Suppression (Isomer Activity) : While not a direct action of this compound, studies on its isomer, N-(2-hydroxyphenyl)acetamide, have elucidated a mechanism for its anti-inflammatory effects in arthritic models. This compound was found to suppress the expression of Toll-like receptor 2 (TLR-2) and Toll-like receptor 4 (TLR-4) mRNA in splenocytes. ebi.ac.uknih.gov This suppression was associated with a significant decrease in the levels of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). ebi.ac.uknih.govnih.gov

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-α-phenylbenzeneacetamide
Veratridine
N-(2-hydroxyphenyl)acetamide
2-acetamidophenol
(2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide
Methacholine
Acetylcholine
2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide
Interleukin-1β (IL-1β)

Role in Oxidative Stress Modulation

The compound this compound and its derivatives have been a subject of investigation for their potential role in modulating oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products. frontiersin.org ROS, such as superoxide (B77818) radicals (O₂•−), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are natural byproducts of cellular aerobic respiration. mdpi.com While they play a role in cell signaling, their overproduction can lead to cellular damage. mdpi.comnih.gov

Research indicates that derivatives of this compound are being explored for their antioxidant properties, which could be beneficial in developing supplements to reduce oxidative stress. netascientific.com Antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) form the primary defense against ROS. mdpi.com SOD converts superoxide anions into hydrogen peroxide, which is then detoxified by CAT and GPx. mdpi.com Some compounds can directly scavenge ROS or indirectly boost the expression of these antioxidant enzymes. mdpi.com

Table 1: Key Concepts in Oxidative Stress

TermDescription
Reactive Oxygen Species (ROS) Highly reactive molecules containing oxygen, such as superoxide anions and hydrogen peroxide, that are byproducts of aerobic metabolism. mdpi.com
Oxidative Stress An imbalance between the production of ROS and the body's ability to counteract their harmful effects with antioxidants. frontiersin.org
Antioxidant Enzymes Enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT) that neutralize ROS. mdpi.com
NF-κB Pathway A signaling pathway that can be activated by ROS and can lead to the expression of antioxidant enzymes. frontiersin.orgnih.gov

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial physiological process for removing stressed or damaged cells. It can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. wikipedia.org Both pathways converge on the activation of caspases, a family of proteases that execute cell death. wikipedia.org

Derivatives of this compound have been investigated for their potential to induce apoptosis, particularly in cancer cells. The intrinsic pathway is often triggered by cellular stress, leading to the release of mitochondrial proteins like cytochrome c. wikipedia.orgmdpi.com Cytochrome c then binds to Apaf-1, forming an apoptosome that activates caspase-9, which in turn activates executioner caspases like caspase-3. mdpi.com Another protein released from mitochondria, SMAC (second mitochondria-derived activator of caspases), inhibits apoptosis-inhibiting proteins (IAPs), thereby promoting cell death. wikipedia.org

The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as the Fas receptor. wikipedia.org This leads to the formation of a death-inducing signaling complex (DISC) and the activation of initiator caspase-8. wikipedia.org In some cells, activated caspase-8 directly activates executioner caspases, while in others, it can trigger the mitochondrial pathway to amplify the apoptotic signal. wikipedia.org Research has explored how certain compounds can trigger these apoptotic mechanisms, for example, by influencing the expression of Bcl-2 family proteins, which regulate mitochondrial membrane potential and the release of pro-apoptotic factors. mdpi.com

Table 2: Key Pathways and Molecules in Apoptosis

Pathway/MoleculeRole in Apoptosis
Intrinsic Pathway Activated by intracellular stress, leading to mitochondrial protein release and caspase activation. wikipedia.org
Extrinsic Pathway Initiated by external signals binding to death receptors, leading to caspase activation. wikipedia.org
Caspases A family of proteases that are the central executioners of apoptosis. wikipedia.org
Cytochrome c A mitochondrial protein that, when released into the cytosol, helps form the apoptosome. mdpi.com
Bcl-2 Family Proteins A group of proteins that regulate the integrity of the mitochondrial membrane and the release of pro-apoptotic factors. mdpi.com

Drug Metabolism Research and Stability in Biological Systems

The study of how a compound is metabolized by the body is a critical aspect of drug development. This compound and its derivatives are utilized in research to understand drug metabolism processes, which can contribute to designing safer and more effective medications. netascientific.com

The metabolism of drug compounds often involves enzymes such as monoamine oxidase and catechol-O-methyl transferase, particularly for compounds structurally related to mandelic acid, from which this compound is derived. The stability of a compound in biological systems, such as in the presence of hepatic microsomes, is a key indicator of its potential pharmacokinetic profile. For instance, research on derivatives of (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide has shown that modifications to the chemical structure, such as the introduction of a hydrophilic group, can improve metabolic stability in dog and human hepatic microsomes. acs.org

N-Hydroxy-2-phenyl-acetamide itself has been identified as a metalloprotease inhibitor. biosynth.com Its mechanism involves binding to the active site of these enzymes. biosynth.com The metabolism of related compounds like acetanilide (B955) has been shown to produce metabolites such as paracetamol (acetaminophen). hmdb.ca Understanding these metabolic pathways is essential, as the biotransformation of a compound can lead to either activation or detoxification. The stability of a compound under various conditions, such as in aqueous solutions, is also a crucial factor in its development as a potential therapeutic agent. hmdb.ca

Table 3: Factors in Drug Metabolism and Stability

FactorDescription
Hepatic Microsomes Vesicles derived from the endoplasmic reticulum of liver cells, containing enzymes responsible for the metabolism of many drugs. acs.org
Metabolic Stability The resistance of a chemical compound to biotransformation by metabolic enzymes. acs.org
Metalloprotease Inhibitor A substance that blocks the activity of metalloproteases, a class of enzymes that require a metal ion for their catalytic activity. biosynth.com
Biotransformation The chemical modification of a compound by a living organism.

Medicinal Chemistry and Structure Activity Relationship Sar of 2 Hydroxy 2 Phenylacetamide Analogues

Systematic SAR Studies of 2-Hydroxy-2-phenylacetamide Derivatives

Systematic structure-activity relationship (SAR) studies have been instrumental in understanding how chemical modifications to the this compound scaffold impact biological activity. These studies involve the synthesis and evaluation of a series of analogues where specific parts of the molecule are systematically altered.

One area of focus has been the development of muscarinic M3 receptor antagonists. A novel series of (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides was designed and synthesized based on the structure of a known active metabolite. acs.org Investigation into these derivatives, which included variations in the piperidinyl side chain, revealed that the (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetic acid moiety is a versatile template for enhancing selectivity for the M3 receptor over the M2 receptor. acs.orgacs.org

In another example, SAR studies on phenylmorphan-based compounds, which incorporate a phenylacetamide moiety, led to the discovery of potent and selective δ opioid receptor inverse agonists. acs.org These studies involved modifications to both the 2-amino and 7-amido N-substituents of the morphan scaffold. acs.org The resulting data demonstrated that even small changes, such as the number of methylene (B1212753) groups in a cyclic system attached to the amide, could significantly impact potency and selectivity. acs.org

Furthermore, research into N-phenylacetamide derivatives as α-glucosidase inhibitors has shown that the substitution pattern on the N-phenylacetamide ring is critical for the inhibitory effects. d-nb.info A systematic study of these compounds revealed that the introduction of specific substituents at various positions on the phenyl ring could either enhance or diminish the anti-α-glucosidase activity. d-nb.info

The following table summarizes the impact of different structural modifications on the activity of this compound derivatives based on SAR studies.

Scaffold/Target Modification Observed Effect on Activity
(2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides (Muscarinic M3 Antagonists)Introduction of phenyl or heterocyclic rings on the piperidinyl side chain.Improved selectivity for M3 over M2 receptors. acs.org
Phenylmorphan-based amides (δ Opioid Receptor)Variation of the N-substituent on the 7-amido position.Subnanomolar potency at the δ receptor with improved selectivity. acs.org
N-phenylacetamide derivatives (α-Glucosidase Inhibitors)Substitution on the N-phenylacetamide ring.Inhibition effects are dependent on the substitution pattern. d-nb.info

Influence of Substituents on Pharmacological Potency and Selectivity

The nature and position of substituents on the this compound core structure play a pivotal role in determining the pharmacological potency and selectivity of its analogues.

In the pursuit of muscarinic M3 receptor antagonists, the introduction of a hydrophilic group, such as an aminopyridinylmethyl group, onto the piperidine (B6355638) ring of (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide analogues was found to be crucial. This modification led to the identification of a compound with 190-fold selectivity for M3 receptors over M2 receptors and good metabolic stability. acs.orgacs.org

For δ opioid receptor inverse agonists based on a phenylmorphan (B1201687) scaffold, replacing a cyclopentyl ring on the amide with a 2,2-dimethylphenylacetamide group resulted in a compound with picomolar inhibitory potency and over 100-fold selectivity for the δ receptor versus the μ and κ opioid receptors. acs.org Conversely, modifications to the N-substituent of the morphan, such as changing it to a methyl group, led to a significant loss of potency at the δ receptor. acs.org

In the context of anticancer agents, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were synthesized with diverse substituents on the phenyl ring to explore their structure-activity relationships. ijcce.ac.ir The results indicated that the cytotoxic activity was highly dependent on the nature and position of these substituents. For instance, a compound with an ortho-chlorine on the phenyl ring was the most active against HeLa cells. ijcce.ac.ir

The table below illustrates how different substituents influence the potency and selectivity of this compound analogues.

Target Substituent Modification Impact on Potency and Selectivity
Muscarinic M3 ReceptorIntroduction of a 1-(6-aminopyridin-2-ylmethyl)piperidine group.190-fold selectivity for M3 over M2 receptors (Ki = 2.8 nM for M3, 530 nM for M2). acs.orgacs.org
δ Opioid ReceptorReplacement of a cyclopentylcarboxamide with a 2,2-dimethylphenylacetamide.Picomolar potency (Ke = 0.1 nM) and high selectivity for δ receptor. acs.org
Cancer Cells (HeLa)Ortho-chlorine on the phenyl ring of an N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide.Most active derivative against HeLa cells (IC50 = 1.3 µM). ijcce.ac.ir

Rational Design of Novel this compound Analogues

Rational drug design, often aided by computational modeling, has been effectively employed to create novel this compound analogues with improved therapeutic properties. nih.gov

A prime example is the design of potent muscarinic M3 receptor antagonists. Based on the biological profile of an active metabolite, a new series of (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides was rationally designed and synthesized. acs.org This approach led to the development of orally active M3 antagonists with high selectivity. acs.org

In the field of oncology, new 1,3-thiazole-based cytotoxic agents were designed based on the known anticancer potential of this heterocyclic ring system. ijcce.ac.ir By incorporating a 2-phenylacetamido acetamide (B32628) side chain and introducing various substituents on the phenyl ring, researchers were able to rationally develop a series of compounds with potent cytotoxic activity against several cancer cell lines. ijcce.ac.ir

Another study focused on the design of novel pyruvate (B1213749) dehydrogenase kinase (PDK) inhibitors. uliege.be Here, conformationally restricted analogues of known inhibitors were created, leading to the synthesis of 4-alkyl/aralkyl-substituted 1,2,4-benzothiadiazine 1,1-dioxides. uliege.be While many of these were less potent than their open-ring counterparts, the rational design process identified specific benzyl (B1604629) chain substitutions that resulted in potent inhibitors. uliege.be

The following table showcases examples of rationally designed this compound analogues and their intended therapeutic targets.

Therapeutic Target Design Strategy Resulting Compound Series
Muscarinic M3 ReceptorBased on the structure of an active metabolite.(2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides. acs.org
CancerIncorporation of a 1,3-thiazole moiety.N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives. ijcce.ac.ir
Pyruvate Dehydrogenase Kinase (PDK)Conformational restriction of known inhibitors.4-alkyl/aralkyl-substituted 1,2,4-benzothiadiazine 1,1-dioxides. uliege.be

Lead Optimization Strategies for this compound Series

Lead optimization is a critical phase in drug discovery that involves refining the structure of a promising lead compound to enhance its desired properties. arxiv.org For the this compound series, various strategies are employed to improve potency, selectivity, and pharmacokinetic profiles.

One common approach is the modification of functional groups to explore structure-activity relationships and improve target binding. edx.org This can involve making single-point modifications to different parts of the molecule to systematically probe the effects of various substituents. edx.org For instance, in the development of muscarinic antagonists, the in vitro metabolic stability of initial analogues was found to be insufficient. acs.org Further derivatization by introducing a hydrophilic group was a key lead optimization step that improved this property. acs.org

Another strategy is scaffold hopping, where the core structure of the lead compound is replaced with a different scaffold while maintaining the key binding interactions. arxiv.org This can lead to the discovery of novel chemical series with improved properties.

Fragment-based lead discovery is also a valuable technique. This involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds. nih.gov

The table below outlines some lead optimization strategies and their application to the this compound series.

Optimization Strategy Application Example Goal
Functional Group ModificationIntroduction of a hydrophilic group into (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide analogues. acs.orgImprove in vitro metabolic stability.
Scaffold HoppingReplacing a core scaffold while maintaining key pharmacophoric elements.Discover novel chemical series with improved drug-like properties.
Fragment GrowingExpanding on a fragment that binds to the target protein. nih.govIncrease potency and explore new interactions within the binding pocket.

Prodrug Design and Development Based on this compound Scaffold

The prodrug approach is a valuable strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug molecule. mdpi.com This involves chemically modifying the active drug to form an inactive or less active derivative that is converted back to the parent drug in the body. mdpi.com

For compounds based on the this compound scaffold, prodrug design can be employed to enhance properties such as solubility, membrane permeability, and metabolic stability. For example, the hydroxyl group of the this compound moiety can be masked with a promoiety that is cleaved in vivo to release the active drug.

One study describes the development of S-methyl and S-acetyl derivatives of thioxo-triazolo-quinazolinone inhibitors as potential prodrugs. nih.gov These prodrugs were designed to improve metabolic stability and effectively inhibit cell proliferation. nih.gov

In another instance, a series of prodrugs were synthesized for a potent nSMase2 inhibitor by masking its phenolic hydroxyl group. nih.gov This strategy significantly enhanced the plasma and brain exposure of the parent drug upon oral administration. nih.gov While not directly a this compound, this illustrates the principle of masking a hydroxyl group to create a successful prodrug.

The following table provides examples of prodrug strategies that could be applied to the this compound scaffold.

Prodrug Strategy Promoieties Potential Advantages
Ester ProdrugsAcyl groups (e.g., acetyl, pivaloyl)Increased lipophilicity, enhanced membrane permeability.
Carbamate ProdrugsAmino acid or peptide promoietiesImproved solubility, potential for targeted delivery.
Phosphate (B84403) Ester ProdrugsPhosphate groupsGreatly increased aqueous solubility.

Computational Chemistry and Molecular Modeling of 2 Hydroxy 2 Phenylacetamide

Quantum Mechanical Computations and Reactivity Indexes

Quantum mechanical computations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of 2-Hydroxy-2-phenylacetamide and its derivatives. Theoretical calculations are often performed to complement experimental data, such as IR and NMR spectroscopy. For instance, studies on related structures like 2-hydroxy-N-(4-methyl) phenylacetamide have utilized DFT calculations with the B3LYP method and 6-311G(d,p) basis set to optimize the molecular geometry and compute vibrational frequencies. researchgate.net

A key aspect of these computations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap (ΔE) are crucial global reactivity descriptors.

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): This value is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to be excited. scispace.com

In studies of substituted phenylacetamides, analysis of HOMO and LUMO has shown that charge transfer occurs within the molecular system through conjugated pathways. scispace.com For a series of phenylacetamide and benzohydrazide (B10538) derivatives, HOMO energies ranged from -9.57 eV to -4.58 eV, while LUMO energies were between -2.19 eV and -0.13 eV. scispace.com The energy gap was found to correlate with the minimum inhibitory concentration (MIC) against Staphylococcus aureus, indicating that molecular stability is a key factor in biological activity. scispace.com

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to identify the nucleophilic and electrophilic sites within the molecule. These maps visualize the charge distribution, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating regions susceptible to nucleophilic attack. scispace.com This information is vital for understanding intermolecular interactions and reaction mechanisms.

Molecular Docking and Ligand-Enzyme/Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. This method is crucial in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-target interactions. Several studies have employed molecular docking to investigate the potential of derivatives of this compound against various biological targets.

In a notable study, a series of 2-hydroxy-N-(4-oxo-2-substituted phenyl-1,3-thiazolidin-3-yl)-2-phenylacetamide derivatives were synthesized and evaluated for their antimycobacterial potential. acgpubs.orgacgpubs.org Molecular docking studies were performed to identify putative targets related to their activity against Mycobacterium tuberculosis. The results indicated that these compounds may exert their mechanism of action by inhibiting MtInhA, an enoyl-acyl carrier protein reductase. acgpubs.orgacgpubs.org

Similarly, docking studies on N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates were conducted to predict their binding conformations and affinities towards human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. tandfonline.com These simulations help to explain the observed inhibitory activities and selectivity profiles of the compounds. tandfonline.com For example, the most effective inhibitor, an indole-2,3-dione derivative (2h), showed significant inhibition against hCAI and hCA II. tandfonline.com

Another study focused on N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives as potential agents against drug-resistant Staphylococcus aureus. tandfonline.com Molecular docking, as part of a broader pharmacophore analysis, helped to understand the conformational properties important for activity. tandfonline.com

The general workflow for such studies involves:

Preparation of the 3D structures of the ligands (the acetamide (B32628) derivatives) and the receptor protein.

Defining the binding site or active site on the receptor.

Using a docking algorithm (e.g., AutoDock Vina) to generate and score various binding poses of the ligand in the active site.

Analyzing the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the ligand-receptor complex.

The binding energies calculated from these simulations provide an estimate of the ligand's affinity for the target. For instance, in a study of bis-4-hydroxycoumarin-based N-phenylacetamide derivatives as α-glucosidase inhibitors, the unsubstituted compound showed a binding energy of -8.44 kcal/mol. d-nb.info

Molecular Dynamics Simulations to Elucidate Binding Features

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations track the movements of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of both the ligand and the receptor.

For derivatives of this compound, MD simulations have been used to refine the results of molecular docking. In the investigation of antimycobacterial agents, MD simulations helped to explore further the possible interactions between the ligands and the active site of the selected enzymes, confirming the stability of the docked complexes. acgpubs.orgacgpubs.org

In a comprehensive study on substituted phenylacetamide and benzohydrazide derivatives, a 150-nanosecond MD simulation was performed to evaluate the binding stability of the most active compound complexed with its target. scispace.comsemanticscholar.org The stability of the complex is typically assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound in the active site. The study also computed the binding free energy using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach on trajectory frames from the simulation to get a more accurate estimation of binding affinity. scispace.comsemanticscholar.org

MD simulations can also evaluate the effect of the solvent (e.g., water) on the binding and stability of the complex, providing insights that are not available from static docking models. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors (physicochemical, electronic, or steric properties) to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

QSAR analyses have been applied to derivatives of phenylacetamide to understand the structural features that govern their biological effects. In a study on N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives against drug-resistant S. aureus, a classical QSAR analysis was performed. tandfonline.com The study revealed several key insights:

The presence of a methylene (B1212753) group between the phenyl and carboxyamido moieties (as in phenylacetamides) was found to decrease activity compared to benzamide (B126) structures. tandfonline.com

The nature of the substituent at position R1 was important, with groups having a minimum width, like alkyl groups, enhancing activity. tandfonline.com

Substituting position R3 with a group that increases the electron-donating capability of the phenolic ring system led to increased potency. tandfonline.com

Another QSAR study was conducted on new N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates as carbonic anhydrase inhibitors. tandfonline.comnih.gov Such models help to identify the most important molecular properties (e.g., steric, electronic, hydrophobic) that influence the inhibitory potency against different CA isoforms, aiding in the optimization of lead compounds. tandfonline.comnih.gov

Hirshfeld Surface Analysis in Crystal Engineering

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. This analysis is valuable in crystal engineering for understanding packing motifs and the nature of intermolecular contacts.

While a specific Hirshfeld analysis for the parent this compound is not detailed in the provided results, studies on more complex structures incorporating the phenylacetamide moiety demonstrate its application. For example, the analysis of 2-{[7-acetyl-4-cyano-6-hydroxy-8-(4-methoxyphenyl)-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-phenylacetamide revealed the contributions of various intermolecular contacts to the crystal packing. research-nexus.netresearchgate.net

The key outputs of a Hirshfeld analysis include:

d_norm surfaces: These surfaces are mapped with a normalized contact distance, which highlights regions of significant intermolecular contacts. Red spots on the d_norm surface indicate close contacts (shorter than the van der Waals radii sum) and are often associated with hydrogen bonds. researchgate.net

2D Fingerprint Plots: These plots summarize all the intermolecular contacts in the crystal. They plot the distance to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). The percentage contribution of different types of contacts can be quantified from these plots.

In the example of the substituted N-phenylacetamide, the most important contributions to crystal packing were from H···H (45.2%), C···H/H···C (20.2%), O···H/H···O (15.8%), and N···H/H···N (11.0%) interactions. research-nexus.netresearchgate.net Similar analyses on other phenylacetamide-containing crystals have also shown the dominance of H···H, C···H/H···C, and O···H/H···O interactions in the crystal packing. doaj.org This technique provides a detailed understanding of how molecules like this compound would organize in the solid state, driven by a network of hydrogen bonds and other weaker interactions. doaj.orgmdpi.com

Applications of 2 Hydroxy 2 Phenylacetamide in Pharmaceutical and Biomedical Sciences

Intermediate in Pharmaceutical Synthesis

2-Hydroxy-2-phenylacetamide serves as a valuable intermediate in the synthesis of more complex pharmaceutical molecules. The broader class of phenylacetamides is recognized as a fundamental scaffold in drug discovery and development. For instance, the related compound 2-phenylacetamide (B93265) is a crucial precursor in the production of iconic medicines such as penicillin G and the sedative phenobarbital.

The presence of reactive sites—the hydroxyl (-OH) and amide (-CONH2) groups—on this compound allows for various chemical modifications. This enables chemists to build upon its core structure to synthesize a wide array of derivatives with diverse pharmacological activities. Its role as a foundational piece in the assembly of novel drug candidates underscores its importance in the pipeline of pharmaceutical manufacturing.

Table 1: Profile of this compound
PropertyValueReference
Molecular FormulaC₈H₉NO₂ nih.gov
Molecular Weight151.165 g/mol nih.gov
Melting Point133-134 °C nih.gov
CAS Number4410-31-5 nih.gov

Development of Therapeutic Agents

Beyond its role as a synthetic intermediate, derivatives of the this compound structure are being actively investigated for their potential as direct therapeutic agents for several conditions.

Overactive Bladder and Urinary Tract Disorders: Research has highlighted the potential of N-substituted 2-hydroxyacetamide (B1193895) derivatives in treating overactive bladder. mdpi.com In a quest to develop alternatives to existing medications like oxybutynin, scientists have synthesized novel compounds based on this scaffold. Specific derivatives, such as N-[(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)methyl]-2-hydroxy-2,2-diphenylacetamide, have demonstrated potent inhibitory activity against urinary bladder contractions in preclinical studies. mdpi.com These findings suggest that the 2-hydroxy-phenylacetamide core can be modified to create selective and effective agents for managing urinary tract disorders. mdpi.com

Irritable Bowel Syndrome (IBS): The development of new treatments for IBS, a common gastrointestinal disorder, has also explored related chemical structures. While direct studies on this compound are limited, research into similar molecules like 2-amino-N-phenethylbenzamides for their spasmolytic (muscle-relaxing) effects indicates a broader interest in phenyl-containing amides for this condition. nih.govdrugbank.com The anti-inflammatory and smooth muscle-relaxing properties of these related compounds suggest that derivatives of this compound could be a fruitful area for future IBS therapeutic research. nih.gov

Respiratory Disorders: While the phenylacetamide scaffold has been explored for a wide range of biological activities, current research has not established a direct link between this compound or its immediate derivatives and the treatment of respiratory disorders. The development of agents for conditions like asthma or chronic obstructive pulmonary disease (COPD) has focused on other classes of compounds, such as beta-2 adrenergic receptor agonists and xanthine (B1682287) derivatives.

Table 2: Investigational Acetamide (B32628) Derivatives for Overactive Bladder
Compound DerivativeKey FindingReference
N-[(1,2,3,6-tetrahydro-4-pyridyl)methyl]-2-hydroxy-2,2-diphenylacetamideShowed superior selectivity and inhibitory activity on bladder contraction compared to oxybutynin. mdpi.com
N-[(1,2,3,6-tetrahydro-1-methyl-4-pyridyl)methyl]-2-hydroxy-2,2-diphenylacetamideExhibited the most potent inhibitory activity against bladder contraction in rat models. mdpi.com

Potential in Agrochemical Formulations

The utility of the phenylacetamide structure extends into the agricultural sector. The parent compound, 2-phenylacetamide, serves as an important intermediate in the synthesis of various pesticides. The benzene (B151609) ring within the structure imparts hydrophobicity and stability, which are desirable properties for agrochemical molecules.

The introduction of a hydroxyl group, as in this compound, provides an additional reaction site. This allows for the creation of a new generation of derivatives that can be tailored for specific pesticidal activities, potentially leading to the development of more effective and targeted insecticides, herbicides, or plant growth regulators. This functional handle can be used to modify the compound's solubility, environmental persistence, and mode of action, making it a point of interest for innovation in agrochemical formulations.

Applications in Material Science

The chemical reactivity of this compound makes it a candidate for applications in advanced materials, where its functional groups can be leveraged to impart unique properties to polymers and coatings.

Polymer Modification: The field of polymer science often involves modifying the surfaces of materials to enhance their properties. Techniques like polymer grafting, where new molecules are attached to an existing polymer backbone, can alter characteristics such as biocompatibility, adhesion, or wettability. With its available hydroxyl and amide groups, this compound can be used as a grafting agent to introduce these functionalities onto a polymer surface, thereby tailoring it for specific applications. Furthermore, related structures have been explored as crosslinking agents, which enhance the mechanical stability of polymer networks.

Self-healing Materials: A key goal in material science is the creation of materials that can autonomously repair damage. Intrinsic self-healing systems often rely on reversible chemical bonds, such as hydrogen bonds, that can break and reform. The hydroxyl and amide groups of this compound are capable of forming strong hydrogen bonds. Incorporating this molecule or its derivatives into a polymer network could introduce self-healing capabilities, allowing the material to mend micro-cracks upon the application of a stimulus like heat.

Smart Coatings: Smart coatings are designed to respond to environmental triggers, such as a change in pH that may indicate the onset of corrosion. These coatings can be designed to release active agents, like corrosion inhibitors or healing agents, on demand. This is often achieved by encapsulating the active compound in microcapsules that rupture when triggered. This compound could potentially be used as an encapsulated agent in such a system. Upon release, it could perform a specific function, such as interacting with the substrate to passivate it or acting as a component in a self-healing reaction.

Future Research Directions and Translational Perspectives for 2 Hydroxy 2 Phenylacetamide

Exploration of Chiral Applications and Enantioselective Synthesis

Future research into 2-hydroxy-2-phenylacetamide and its derivatives is increasingly focused on chirality and the development of enantioselective synthesis methods. The presence of a stereocenter at the α-carbon imparts chirality to the molecule, meaning its enantiomers can exhibit different biological activities. Asymmetric synthesis is crucial for producing enantiopure compounds, which is often a requirement for therapeutic applications. researchgate.net

Several strategies for the enantioselective synthesis of related chiral α-hydroxy amides are being explored. One prominent method is the asymmetric hydrogenation of α-keto amides. This approach utilizes ruthenium-based catalysts combined with chiral phosphine (B1218219) ligands, such as (S)-SegPhos, to achieve high enantiomeric excess (ee). For example, the hydrogenation of N-methoxy-N-methyl-2-oxo-2-phenylacetamide using a Ru/(S)-SegPhos complex has yielded the corresponding (2S)-2-hydroxy-N-methoxy-N-methyl-2-phenylacetamide with a 94.7% ee.

Another avenue of investigation involves the use of chiral auxiliaries. The Evans oxazolidinone methodology, for instance, facilitates asymmetric synthesis by condensing a chiral auxiliary like (S)-4-benzyl-2-oxazolidinone with phenylacetyl chloride to form a chiral intermediate. Enzymatic methods also present a promising route. Lipases, such as immobilized lipase (B570770) B from Candida antarctica (CAL-B), can be used for the kinetic resolution of racemic mixtures. researchgate.net The enzyme selectively acylates one enantiomer, allowing for the separation of the desired unreacted enantiomer. While enzymatic methods are valued for producing high-purity compounds (>99% ee), they may result in lower yields.

The development of these enantioselective techniques is critical for advancing the study and application of specific enantiomers of this compound and its derivatives in various fields, including medicinal chemistry.

Investigation in Metal-Organic Frameworks (MOFs) and Coordination Chemistry

The fields of coordination chemistry and metal-organic frameworks (MOFs) offer significant opportunities for future research involving this compound and its derivatives. nih.govchalmers.se MOFs are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. nih.govmdpi.com The unique structural and functional properties of these materials make them suitable for a wide range of applications, including catalysis, gas storage, and drug delivery. nih.gov

The functional groups present in this compound—specifically the hydroxyl and amide groups—make it a candidate for use as a ligand in the synthesis of coordination polymers and MOFs. These groups can coordinate with metal centers, leading to the formation of one-, two-, or three-dimensional networks. nih.gov Research in this area could explore the synthesis of new MOFs using this compound or its derivatives as the organic linkers. The resulting frameworks could be studied for their structural characteristics, porosity, and stability.

For example, research has shown that ligands containing pyridyl amide functionalized benzoic acid can form 3D metal-organic frameworks with metals like cobalt and zinc. researchgate.net Similarly, biomolecules and their derivatives, such as amino acids derivatized into 1,2,4-triazoles, have been used to create functional CPs and MOFs. mdpi.com These frameworks have shown potential in applications like gas adsorption and as inhibitors for enzymes like zinc-β-lactamases. mdpi.com Future studies could investigate how incorporating this compound into MOF structures influences their properties and potential applications. The ability to systematically modify these framework structures at a molecular level allows for the fine-tuning of their functions. nih.gov

Further Elucidation of Mechanisms of Action and Side Effect Profiles

A critical area for future research is the detailed elucidation of the mechanisms of action for this compound and its derivatives, alongside a thorough investigation into their side effect profiles. While some derivatives have shown promise in preclinical studies, a comprehensive understanding of how they exert their effects at a molecular level is often lacking. uogqueensmcf.com

For instance, certain N-hydroxy-2-phenyl-acetamide derivatives have been identified as metalloprotease inhibitors. biosynth.com These compounds are thought to bind to the active site of enzymes like matrix metalloproteinases, preventing them from degrading components of the extracellular matrix. biosynth.com This inhibitory action has been linked to potential anti-inflammatory effects, such as the reduced production of TNF-α in animal models of autoimmune disease. biosynth.com The related compound N-(2-hydroxy phenyl) acetamide (B32628) has also demonstrated anti-inflammatory properties by reducing levels of IL-1β and TNF-α in rats with adjuvant-induced arthritis. researchgate.netnih.gov

However, the precise interactions with cellular targets, downstream signaling pathways, and potential off-target effects remain to be fully characterized. Future research should employ a range of modern pharmacological and biochemical techniques to map these mechanisms. This includes identifying specific receptor binding sites, clarifying effects on enzyme kinetics, and understanding how these compounds modulate complex signaling networks like the WNT/β-catenin pathway, which is often deregulated in diseases such as cancer. nih.govacs.org A deeper understanding of these mechanisms is essential for optimizing the therapeutic potential of these compounds and for predicting and mitigating potential adverse effects.

Development of Sustainable Production Methods

The development of sustainable and environmentally friendly production methods for this compound and its derivatives is a key focus for future research. Green chemistry principles are increasingly being applied to pharmaceutical manufacturing to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents. smolecule.com

One promising approach is the use of microwave-assisted synthesis. This technique can significantly shorten reaction times and, in some cases, allow for solvent-free conditions. For example, microwave-assisted oximation reactions have achieved high yields in minutes without the need for volatile organic solvents. smolecule.com Another sustainable strategy is the development of catalyst- and additive-free reactions. A chemoselective transfer hydrogenation of α-keto amides to α-hydroxy amides has been demonstrated using sodium formate (B1220265) as a green hydrogen source. researchgate.netlookchem.com This method's utility has been proven on a gram scale, highlighting its potential for larger-scale production. lookchem.com

Biocatalysis, using enzymes to perform chemical transformations, also represents a sustainable alternative to traditional chemical synthesis. researchgate.net Enzymes can offer high selectivity under mild reaction conditions. For instance, Candida antarctica lipase has been used for the aminolysis of 2-hydroxy esters to produce 2-hydroxy amides. researchgate.net Further research into recyclable catalysts, such as certain zirconium-based metal-organic frameworks, is also underway to improve the sustainability of synthesizing α-hydroxy amides. researchgate.net These green methodologies not only reduce the environmental impact of chemical production but can also lead to more efficient and cost-effective manufacturing processes.

Clinical Translation and Therapeutic Potential of this compound and its Derivatives

The ultimate goal of research into this compound is its clinical translation and the realization of its therapeutic potential. Derivatives of this core structure have been investigated for a wide range of biological activities, suggesting a broad scope for future drug development.

One significant area of interest is in cancer therapy. Certain derivatives have been shown to act as inhibitors of crucial cell cycle regulators. For example, a series of 2,3-dioxoindolin-N-phenylacetamide derivatives demonstrated inhibitory activity against CDC25B and PTP1B, which are phosphatases often overexpressed in human cancers. scielo.br One compound from this series, compound 2h, showed potent inhibitory activity against these enzymes and also exhibited cytotoxic effects against several cancer cell lines, including A549 (lung), HeLa (cervical), and HCT116 (colon). scielo.br Furthermore, it displayed significant tumor inhibitory activity in a mouse xenograft model. scielo.br Other derivatives, such as those of 1,2,5-thiadiazole, have also shown promise as anticancer agents. nih.gov

Beyond oncology, derivatives have been designed as antagonists for muscarinic receptors. For instance, a series of (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides were synthesized as potential treatments for urinary tract disorders and irritable bowel syndrome due to their high selectivity for the M3 receptor over the M2 receptor. acs.org The therapeutic potential also extends to inflammatory conditions, with N-(2-hydroxy phenyl) acetamide showing anti-arthritic properties in animal models. nih.gov The diverse biological activities reported for this class of compounds underscore the significant potential for future clinical applications across various disease areas. mdpi.com

Q & A

Q. What mechanistic insights can NMR relaxation studies provide on the compound’s dynamics in solution?

  • ¹H T₁ρ measurements reveal restricted rotation of the hydroxyl group (τ_c ~10⁻¹¹ s) due to intramolecular H-bonding with the amide carbonyl. This rigidity enhances membrane permeability in MDCK cell assays .
  • Methodological Tip : Use Bruker Avance III HD spectrometers with cryoprobes for enhanced sensitivity in NOESY experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.